Strategic Synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol
Strategic Synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol
[1]
Executive Summary & Target Analysis
Target Molecule: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol
Chemical Class: Sterically hindered
This guide details two orthogonal synthetic pathways:
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The Spiro-Epoxide Route (Convergent): Ideal for scale-up and high atom economy.[1]
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The Nitroaldol-Reductive Amination Route (Linear): Ideal for medicinal chemistry library generation and analog diversification.[1]
Retrosynthetic Analysis
To access the sterically congested C1 quaternary center, we must avoid direct nucleophilic attack on a tertiary carbon.[2] Instead, we utilize the "Gem-Dialkyl Effect" and ring-strain release strategies.[1]
Strategic Disconnections[2]
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Path A (Epoxide Opening): Disconnection of the C-N bond reveals 1-oxaspiro[2.5]octane and 2-methylbenzylamine .[1] This relies on the regioselective opening of a spiro-epoxide by a nucleophilic amine.[1]
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Path B (Reductive Amination): Disconnection of the N-Benzyl bond reveals 1-(aminomethyl)cyclohexan-1-ol and 2-methylbenzaldehyde .[1]
Figure 1: Retrosynthetic tree illustrating the two primary disconnections to the common cyclohexanone precursor.[1]
Route 1: The Spiro-Epoxide Strategy (Primary Protocol)[1]
This route is preferred for its high yield and the avoidance of unstable intermediates.[1] It exploits the reactivity of sulfur ylides to form the spiro-epoxide, which is then opened regioselectively.[1]
Step 1: Synthesis of 1-Oxaspiro[2.5]octane
Reaction Type: Corey-Chaykovsky Epoxidation.[1]
| Reagent | Equiv | Role |
| Trimethylsulfoxonium Iodide (TMSOI) | 1.2 | Methylene transfer agent |
| Sodium Hydride (60% in oil) | 1.25 | Base |
| Cyclohexanone | 1.0 | Substrate |
| DMSO | Solvent | Polar aprotic medium |
Protocol:
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Ylide Formation: In a flame-dried 3-neck flask under Argon, wash NaH (1.25 eq) with dry hexanes to remove mineral oil. Suspend in dry DMSO.
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Add TMSOI (1.2 eq) portion-wise at room temperature. (Caution: Hydrogen gas evolution). Stir for 1 hour until the solution becomes clear/milky white, indicating the formation of Dimethyloxosulfonium Methylide.[2]
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Addition: Cool the ylide solution to 0°C. Add Cyclohexanone (1.0 eq) dropwise dissolved in minimal DMSO.
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Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Quench with ice-cold water. Extract 3x with Diethyl Ether.[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Distillation (bp ~65°C at 15 mmHg) or flash chromatography. The product is a volatile liquid.[1]
Step 2: Regioselective Aminolysis
Reaction Type: Epoxide Ring Opening (
Mechanism: The nucleophilic amine attacks the least substituted carbon (the methylene group) of the epoxide due to the extreme steric hindrance at the spiro-quaternary center.[1]
| Reagent | Equiv | Role |
| 1-Oxaspiro[2.5]octane | 1.0 | Electrophile |
| 2-Methylbenzylamine | 1.1 | Nucleophile |
| Ethanol / Water (10:[1]1) | Solvent | Protic solvent assists opening |
Protocol:
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Dissolve 1-oxaspiro[2.5]octane (1.0 eq) in Ethanol/Water (10:1 v/v).
-
Add 2-Methylbenzylamine (1.1 eq).[1]
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The protic solvent activates the epoxide oxygen via hydrogen bonding, facilitating attack.[2]
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with DCM and wash with water.[1]
-
Purification: The secondary amine product can be purified via recrystallization from Hexane/EtOAc or converted to its HCl salt for precipitation.[1]
Route 2: The Nitroaldol Strategy (Alternative)
Use this route if the spiro-epoxide is difficult to handle or if a library of different aldehydes is being screened against the aminomethyl-cyclohexanol core.[1]
Step 1: Henry Reaction (Nitroaldol)[3]
-
Reagents: Cyclohexanone, Nitromethane, catalytic KOtBu or Amberlyst A-21.[2]
-
Process: Condensation yields 1-(nitromethyl)cyclohexan-1-ol.[1]
-
Note: This intermediate is stable but should not be distilled at high temperatures due to decomposition risks.[1]
Step 2: Hydrogenation[1]
-
Reagents: Raney Nickel or Pd/C,
(50 psi), Methanol. -
Process: Reduction of the nitro group to the primary amine: 1-(aminomethyl)cyclohexan-1-ol .[1]
Step 3: Reductive Amination
Reaction Type: Reductive Alkylation.[1][3]
| Reagent | Equiv | Role |
| 1-(Aminomethyl)cyclohexan-1-ol | 1.0 | Amine |
| 2-Methylbenzaldehyde | 1.0 | Carbonyl component |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Selective reducing agent |
| Acetic Acid | 1.0 | Catalyst |
| DCE or THF | Solvent | Medium |
Protocol:
-
Mix amine (1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in DCE (Dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 30 mins.
-
Add STAB (1.4 eq) in one portion.[1]
-
Stir at RT for 12 hours.
-
Quench: Add saturated
.[1] Extract with DCM.[1] -
Purification: Column chromatography (DCM/MeOH/NH4OH).
Mechanistic & Logical Validation[2]
The success of Route 1 relies on the Regioselectivity of the Spiro-Epoxide Opening .[1]
Figure 2: Mechanistic flow showing the regioselective attack at the methylene carbon.[1]
Why this works:
-
Steric Gating: The C1 carbon of the cyclohexane ring is quaternary.[1]
attack at this position is geometrically forbidden.[1] -
Electronic Activation: The use of ethanol/water provides hydrogen bond donation to the epoxide oxygen, lowering the activation energy for the amine attack on the methylene group.[2]
Analytical Profile & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
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1H NMR (CDCl3, 400 MHz):
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Mass Spectrometry (ESI+):
-
Expected [M+H]+: ~234.2 Da.
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References
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Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link
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Mundy, B. P., et al. (1976).[2] Synthesis and Chemistry of 1-Oxaspiro[2.5]octane. The Journal of Organic Chemistry. Link
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Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] The Journal of Organic Chemistry. Link
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PubChem Compound Summary. (n.d.). 1-Oxaspiro[2.5]octane derivatives and Aminomethylcyclohexanols.[1] National Center for Biotechnology Information.[1] Link
